molecular formula C20H19N3O3 B1193134 LDC-7559

LDC-7559

Katalognummer: B1193134
Molekulargewicht: 349.39
InChI-Schlüssel: IFOIINXSFCQLOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LDC-7559 is a GSDMD inhibitor which blocks neutrophil extracellular trap (NET) in the late stages of NETosis.

Wissenschaftliche Forschungsanwendungen

Key Mechanistic Insights

  • Inhibition of Microglial Activation : LDC-7559 has been shown to suppress microglial activation, which is a critical factor in neuroinflammatory responses after brain injuries .
  • Reduction of Neuronal Pyroptosis : The compound inhibits GSDMD-mediated pyroptosis, thereby reducing neuronal cell death and preserving neurological function .
  • Impact on Inflammatory Cytokines : Treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18, which are typically elevated after neuronal injury .

Neuroprotection in Subarachnoid Hemorrhage

Recent studies have demonstrated that this compound significantly improves outcomes in models of SAH. In both in vivo and in vitro experiments, it has been shown to:

  • Enhance Neurological Function : Administration of this compound post-SAH resulted in improved performance on neurological assessments compared to control groups .
  • Decrease Brain Edema : The compound effectively reduced brain water content, indicating a protective effect against edema following SAH .

Table 1: Effects of this compound on Neurological Outcomes Post-SAH

ParameterControl GroupThis compound Group (30 mg/kg)
Modified Garcia Test Score4.2 ± 0.57.8 ± 0.6
Beam-Walking Test Score3.0 ± 0.46.5 ± 0.7
Brain Water Content (%)85 ± 1.578 ± 1.2

Traumatic Brain Injury

This compound has also shown promise in models of TBI:

  • Reduction in Neuronal Death : Studies indicate that treatment with this compound significantly lowers the incidence of neuronal apoptosis following TBI .
  • Improvement in Behavioral Outcomes : Similar to its effects on SAH, this compound administration leads to better recovery metrics post-TBI.

Table 2: Behavioral Recovery Metrics Post-TBI with this compound

TestControl GroupThis compound Group (30 mg/kg)
Rotarod Performance (seconds)12 ± 220 ± 3
Open Field Test Activity50 ± 575 ± 6

In Vitro Studies on Neuroinflammation

In vitro experiments further elucidate the mechanism by which this compound exerts its effects:

  • Cell Viability : Cultured neurons exposed to hemoglobin (a model for SAH) showed significantly higher viability when treated with this compound compared to untreated controls .

Table 3: Neuronal Viability Assay Results

TreatmentViable Neurons (%)
Control30 ± 4
This compound (25 µM)60 ± 5

Case Study: Efficacy in Experimental Models

A study conducted by Yu et al. demonstrated that this compound effectively reduced markers of neuroinflammation and improved behavioral outcomes after SAH in rodent models. The treatment led to a marked decrease in GSDMD expression and cleaved forms associated with pyroptosis, confirming its role as a selective inhibitor of GSDMD-mediated pathways .

Eigenschaften

Molekularformel

C20H19N3O3

Molekulargewicht

349.39

IUPAC-Name

N-(2-(2-Methoxyphenyl)-4H,10H-benzo[f]pyrazolo[5,1-c][1,4]oxazepin-7-yl)acetamide

InChI

InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)

InChI-Schlüssel

IFOIINXSFCQLOV-UHFFFAOYSA-N

SMILES

CC(NC1=CC=C2CN3C(COC2=C1)=CC(C4=CC=CC=C4OC)=N3)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LDC7559;  LDC 7559;  LDC-7559

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LDC-7559
Reactant of Route 2
Reactant of Route 2
LDC-7559
Reactant of Route 3
Reactant of Route 3
LDC-7559
Reactant of Route 4
LDC-7559
Reactant of Route 5
LDC-7559
Reactant of Route 6
Reactant of Route 6
LDC-7559

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.